molecular formula C6H3BrClF B595095 1-Bromo-3-chloro-5-fluorobenzene-d3 CAS No. 1219805-00-1

1-Bromo-3-chloro-5-fluorobenzene-d3

Cat. No. B595095
M. Wt: 212.461
InChI Key: GGMDFPMASIXEIR-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-chloro-5-fluorobenzene-d3, also known as 3-Fluoro-5-bromochlorobenzene-d3, is a deuterium-labeled compound . It is a type of aromatic halide intermediate, which can be used as a substrate for metal-coupling reactions such as the Suzuki reaction .


Synthesis Analysis

The synthesis of 1-Bromo-3-chloro-5-fluorobenzene-d3 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular weight of 1-Bromo-3-chloro-5-fluorobenzene-d3 is 212.46 . Its molecular formula is C6D3BrClF . The SMILES string representation of its structure is BrC1=C([2H])C(Cl)=C([2H])C(F)=C1[2H] .

Safety And Hazards

1-Bromo-3-chloro-5-fluorobenzene-d3 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of 1-Bromo-3-chloro-5-fluorobenzene-d3 research are likely to focus on its potential applications in drug development, particularly in relation to the process of deuteration . This process has the potential to affect the pharmacokinetic and metabolic profiles of drugs, which could lead to the development of new therapeutic strategies .

properties

IUPAC Name

1-bromo-3-chloro-2,4,6-trideuterio-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMDFPMASIXEIR-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Br)[2H])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloro-5-fluorobenzene-d3

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